Acrylate de 9-anthracénylméthyle

Vue d'ensemble

Description

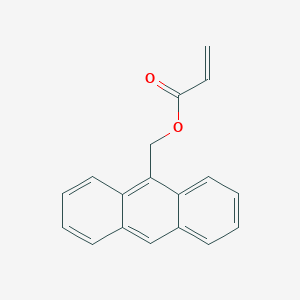

9-Anthracenylmethyl acrylate is an organic compound with the chemical formula C₁₈H₁₄O₂. It is a yellow to orange solid with a distinctive fragrance . This compound is known for its fluorescent properties and is used in various scientific and industrial applications .

Applications De Recherche Scientifique

9-Anthracenylmethyl acrylate is utilized in a wide range of scientific research applications:

Mécanisme D'action

Target of Action

9-Anthracenylmethyl acrylate is a fluorescent monomer . It is used in the development of photonic and optical materials . .

Mode of Action

The compound’s mode of action is primarily through its fluorescent properties . It can absorb light at a specific wavelength and then re-emit light at a longer wavelength. This property is utilized in the development of photonic and optical materials .

Result of Action

The primary result of the action of 9-Anthracenylmethyl acrylate is the emission of light . This is due to its fluorescent properties, which allow it to absorb light at one wavelength and re-emit it at a longer wavelength .

Action Environment

The action of 9-Anthracenylmethyl acrylate is influenced by environmental factors such as light and temperature. For instance, its fluorescent properties are triggered by light . Additionally, its stability may be affected by heat, as suggested by its melting point of 80-85 °C .

Analyse Biochimique

Biochemical Properties

It is known to participate in light-triggered dimerization and heat depolymerization reactions

Cellular Effects

It has been used in the development of light- and heat-triggered reversible luminescent materials . Its influence on cell function, signaling pathways, gene expression, and cellular metabolism is yet to be explored.

Molecular Mechanism

The molecular mechanism of 9-Anthracenylmethyl acrylate involves light-triggered dimerization and heat depolymerization . It is suggested that 9-Anthracenylmethyl acrylate efficiently dimerizes through the photodimerization of the anthryl groups in organic solvents . The covalent bonds between pendant anthryl groups are cleaved after heating at 120 °C .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Anthracenylmethyl acrylate can be manipulated over time through light and heat. Upon UV light excitation, it undergoes dimerization, and upon heating at 120 °C, it undergoes depolymerization . Information on its stability, degradation, and long-term effects on cellular function is currently limited.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 9-Anthracenylmethyl acrylate can be synthesized through the esterification of 9-anthracenemethanol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of 9-anthracenylmethyl acrylate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography and distillation ensures the high purity of the final product .

Types of Reactions:

Oxidation: 9-Anthracenylmethyl acrylate can undergo oxidation reactions to form anthraquinone derivatives.

Reduction: Reduction of 9-anthracenylmethyl acrylate can lead to the formation of 9-anthracenemethanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Anthraquinone derivatives.

Reduction: 9-Anthracenemethanol.

Substitution: Various substituted anthracene derivatives.

Comparaison Avec Des Composés Similaires

9-Anthracenylmethyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.

9-Anthracenemethanol: The alcohol derivative of 9-anthracenylmethyl acrylate.

2-Naphthyl methacrylate: Another fluorescent monomer with a naphthalene moiety instead of anthracene.

Uniqueness: 9-Anthracenylmethyl acrylate is unique due to its combination of fluorescent properties and reactivity. The presence of the acrylate group allows for polymerization and other chemical modifications, making it versatile for various applications in materials science and biological research .

Activité Biologique

9-Anthracenylmethyl acrylate (AMA) is a compound of significant interest due to its unique photophysical properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of AMA, highlighting its mechanisms of action, applications in drug delivery, and effects on cellular processes.

9-Anthracenylmethyl acrylate is an acrylate monomer characterized by the presence of an anthracene moiety. Its structure allows for photochemical reactions, making it useful in creating light-responsive materials.

Mechanisms of Biological Activity

The biological activity of 9-anthracenylmethyl acrylate can be attributed to several mechanisms:

- Photodimerization : AMA can undergo photodimerization when exposed to UV light, leading to the formation of cross-linked networks. This property has been utilized to develop light-responsive materials that can change their physical properties upon irradiation .

- Cell Membrane Interaction : Studies indicate that compounds like AMA can disrupt cell membranes, facilitating the delivery of nucleic acids and other biologically active substances into cells. This membrane activity is crucial for enhancing the efficacy of drug delivery systems .

- Reactive Oxygen Species Generation : Upon photoexcitation, anthracene derivatives can generate reactive oxygen species (ROS), which may induce oxidative stress in cells. This property has implications for both therapeutic and toxicological studies .

Applications in Drug Delivery

The incorporation of 9-anthracenylmethyl acrylate into polymeric systems has shown promise in enhancing the delivery of nucleic acids and other therapeutic agents. The following table summarizes key findings from various studies:

Case Studies

- Light-Responsive Soft Actuators : A study developed soft actuators based on functional anthracene dyes, including AMA. These actuators demonstrated significant movement upon exposure to visible light, showcasing potential applications in soft robotics and responsive materials .

- Photochemical Reactions : Research highlighted the reversible dimerization and depolymerization of AMA under light exposure, which could be harnessed for creating smart materials that respond to environmental stimuli .

Toxicological Considerations

While 9-anthracenylmethyl acrylate shows promise in various applications, its interaction with biological membranes raises concerns regarding toxicity. The ability of AMA to induce membrane destabilization may lead to cytotoxic effects if not carefully controlled during application.

Propriétés

IUPAC Name |

anthracen-9-ylmethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-2-18(19)20-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h2-11H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLSGZRALKDNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398944 | |

| Record name | 9-Anthracenylmethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31645-34-8 | |

| Record name | 9-Anthracenylmethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9-Anthracenylmethyl acrylate contribute to the formation of reversible silicone elastomers?

A1: 9-Anthracenylmethyl acrylate plays a crucial role in creating reversible crosslinking networks within the silicone elastomer. The anthracene moiety within the molecule undergoes [4π–4π photo-cycloadditions] when exposed to UV light (365 nm) []. This reaction forms covalent bonds with other anthracene groups present in the material, effectively crosslinking the polymer chains and solidifying the elastomer. Importantly, this crosslinking is reversible. Upon heating to 120 °C, the photodimerization process is reversed, breaking the anthracene-anthracene bonds and returning the material to a more fluid state []. This cycle of light-induced crosslinking and heat-induced de-crosslinking allows for the development of dynamic, responsive materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.